ETHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)PROPANOATE
Overview
Description
Ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate is a synthetic organic compound that features a pyridine ring substituted with dimethyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)PROPANOATE typically involves the reaction of 4,6-dimethyl-2-pyridinylamine with ethyl beta-alaninate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for interactions with aromatic residues in the active site of enzymes, while the amide linkage provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-{[(4-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate
- Ethyl N-{[(4,6-dimethyl-3-pyridinyl)amino]carbonyl}-beta-alaninate
- Ethyl N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-beta-alaninate
Uniqueness
Ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The dimethyl groups at positions 4 and 6 provide steric hindrance, potentially enhancing the compound’s selectivity for certain molecular targets.
Properties
IUPAC Name |
ethyl 3-[(4,6-dimethylpyridin-2-yl)carbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-19-12(17)5-6-14-13(18)16-11-8-9(2)7-10(3)15-11/h7-8H,4-6H2,1-3H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGRYSVUNQGOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=CC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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